2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
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Overview
Description
2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by oxidation.
Attachment of the Phenoxy Group: The oxadiazole intermediate is then reacted with a phenol derivative under basic conditions to form the phenoxy group.
Formation of the Acetamide Group: Finally, the phenoxy-oxadiazole intermediate is reacted with phenylacetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has a wide range of scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore for the development of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or interfere with bacterial DNA replication.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the action of inflammatory enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells or inhibit cancer cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Similar structure but with a thiol group instead of a phenoxy group.
5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is unique due to the combination of its furan, oxadiazole, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C20H15N3O4 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C20H15N3O4/c24-18(21-14-7-2-1-3-8-14)13-26-16-10-5-4-9-15(16)19-22-20(27-23-19)17-11-6-12-25-17/h1-12H,13H2,(H,21,24) |
InChI Key |
KLBJMNJGPTXMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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